2-Hydroxy-3,4,6-trimethoxybenzaldehyde

Description

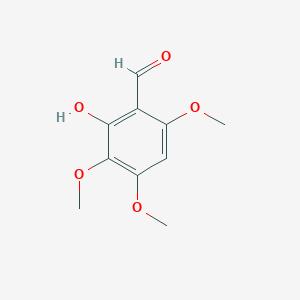

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O5 |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

2-hydroxy-3,4,6-trimethoxybenzaldehyde |

InChI |

InChI=1S/C10H12O5/c1-13-7-4-8(14-2)10(15-3)9(12)6(7)5-11/h4-5,12H,1-3H3 |

InChI Key |

LRGJWCQSWJHJKW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1C=O)O)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches to 2-Hydroxy-3,4,6-trimethoxybenzaldehyde

The direct synthesis of this compound can be achieved through specific chemical reactions that selectively modify more substituted precursors. These methods are crucial for obtaining the target molecule with a precise arrangement of functional groups.

A primary method for synthesizing this compound involves the selective cleavage of a methoxy (B1213986) group from a tetramethoxybenzaldehyde precursor. lookchem.com Specifically, the reaction of 2,3,4,6-tetramethoxybenzaldehyde (B2834089) with aluminum chloride in a suitable solvent like ether can selectively cleave the methoxy group at the 2-position. lookchem.com Polymethoxybenzaldehydes that possess a 2-methoxy group are susceptible to selective cleavage at this position when treated with aluminum chloride. lookchem.com

This reaction must be carefully controlled, as the choice of solvent can influence the outcome. For instance, while ether is a suitable solvent for this selective monocleavage, using toluene (B28343) can lead to the cleavage of all methoxy groups. lookchem.com A modified, high-yield preparation has been described to produce pure this compound, minimizing the formation of byproducts. lookchem.com

Another synthetic strategy involves the hydrolysis of a halogenated benzaldehyde (B42025) precursor. While direct examples for this compound are not prevalent in the provided literature, the principle can be illustrated by analogous transformations. For instance, the conversion of a bromo-substituted vanillin (B372448) derivative to a hydroxy-substituted one demonstrates a relevant chemical principle. The synthesis of 3,4,5-trimethoxybenzaldehyde (B134019) can be achieved from 5-bromovanillin (B1210037), which undergoes a copper(I)-catalyzed exchange of the bromine atom with a methoxide (B1231860) group. erowid.org A similar concept, the hydrolysis of an aryl halide to a phenol, can be applied.

This type of reaction, specifically the conversion of 5-bromovanillin to 5-hydroxyvanillin, is accomplished by treating the bromo-compound with an alkali metal hydroxide (B78521), such as sodium hydroxide, in the presence of copper metal in an aqueous medium. google.com This highlights a pathway where a halogen atom on the aromatic ring is replaced by a hydroxyl group, a key transformation for accessing phenolic aldehydes from halogenated intermediates.

Synthesis of Analogs and Derivatives Involving this compound or its Structural Precursors

The structural framework of this compound, or more commonly its corresponding acetophenone (B1666503) precursor (2-hydroxy-3,4,6-trimethoxyacetophenone), is a valuable building block in the synthesis of more complex molecules, particularly chalcones.

The Claisen-Schmidt condensation is a fundamental reaction in organic chemistry used to synthesize α,β-unsaturated ketones, known as chalcones. scialert.netwikipedia.org This reaction involves the base-catalyzed condensation between an aromatic aldehyde and an aromatic ketone. scialert.netresearchgate.net Chalcones are recognized as important intermediates for synthesizing various heterocyclic compounds. researchgate.nettsijournals.com

The general mechanism involves the formation of a carbanion from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently dehydrates to form the stable, conjugated chalcone (B49325) structure. scialert.net

In the context of synthesizing derivatives, 2-hydroxy-3,4,6-trimethoxyacetophenone serves as the ketone component in Claisen-Schmidt condensations with various substituted benzaldehydes. This base-catalyzed reaction, typically using potassium hydroxide (KOH) in ethanol (B145695), yields a diverse range of chalcone derivatives. scialert.netnih.gov The reaction mixture is generally stirred at room temperature for an extended period to ensure completion. scialert.net The specific substituents on the benzaldehyde ring can be varied to produce a library of chalcones with different electronic and steric properties.

The versatility of the Claisen-Schmidt condensation allows for the incorporation of heterocyclic rings into the chalcone scaffold. This is achieved by using a heterocyclic aldehyde as the aldehyde component in the reaction. For example, 2-hydroxy-3,4,6-trimethoxyacetophenone can be condensed with thiophene-2-carbaldehyde (B41791) in an ethanol solution with an aqueous sodium hydroxide (NaOH) catalyst. uece.br This reaction produces (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one, a chalcone bearing a thiophene (B33073) ring. uece.br Similarly, reacting the same acetophenone with furan-2-carbaldehyde yields a furan-containing heterocyclic chalcone. uece.br These synthetic manipulations highlight the utility of the 2-hydroxy-3,4,6-trimethoxyphenyl moiety in creating structurally diverse molecules with potential applications in medicinal chemistry. uece.br

Claisen–Schmidt Condensation Reactions for Chalcone Synthesis

Mechanochemical Approaches for Chalcone Formation

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one core, are traditionally synthesized via the Claisen-Schmidt condensation, which typically involves the base-catalyzed reaction of a benzaldehyde with an acetophenone in a solvent. jetir.orgresearchgate.net In recent years, mechanochemical methods, which utilize mechanical force (e.g., grinding or milling) to drive chemical reactions, have emerged as a sustainable and efficient alternative to conventional solution-based syntheses. researchgate.netacs.org

Solvent-free synthesis of chalcones can be carried out by grinding a benzaldehyde and an acetophenone in the presence of a solid catalyst like sodium hydroxide (NaOH) or Mg(HSO₄)₂. acs.orgrsc.org This approach often leads to high yields and purity, with side-products such as the ketol and Michael addition products being minimal and easily removable by recrystallization. acs.org The procedure involves the simple grinding of the reactants with a mortar and pestle, sometimes with the addition of a minimal amount of a liquid to create a paste. jetir.orgresearchgate.net This technique is lauded for its reduced environmental impact, operational simplicity, and often shorter reaction times compared to solvent-based methods. researchgate.net

While specific examples utilizing this compound in mechanochemical chalcone synthesis are not detailed in the reviewed literature, the general applicability of this method to a wide variety of substituted benzaldehydes and acetophenones suggests its potential utility for this compound. rsc.org The electronic and steric properties of the substituents on both aromatic rings can influence the reaction rate and yield. rsc.org

Table 1: Comparison of Synthetic Approaches for Chalcone Formation

| Method | Description | Advantages |

|---|---|---|

| Conventional Claisen-Schmidt | Base-catalyzed reaction of a benzaldehyde and an acetophenone in a solvent. | Well-established, versatile. |

| Mechanochemical Grinding | Solvent-free reaction initiated by mechanical force, often with a solid catalyst. | High yields, high purity, environmentally friendly, reduced waste, simple operation. researchgate.netacs.org |

Biginelli Reactions with 2-Hydroxybenzaldehyde Derivatives

The Biginelli reaction is a one-pot, three-component cyclocondensation between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic catalysis, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgillinois.edunih.gov This reaction is a cornerstone of multicomponent reactions for generating heterocyclic scaffolds with significant pharmacological applications. illinois.edu

However, the participation of 2-hydroxybenzaldehyde (salicylaldehyde) and its derivatives in the Biginelli reaction introduces a significant deviation from the standard reaction pathway. nih.govrsc.org Instead of the expected simple dihydropyrimidine (B8664642) (structure A in the scheme below), the reaction often leads to the formation of an oxygen-bridged tricyclic pyrimidine (B1678525) derivative (structure B). nih.govrsc.org This alternative outcome is a result of an intramolecular cyclization involving the ortho-hydroxyl group.

Following the initial formation of the dihydropyrimidine ring, the phenolic hydroxyl group can nucleophilically attack the C6 position of the ring, facilitated by the catalyst, leading to the formation of the more complex, bridged structure. nih.gov The choice of catalyst can influence the selectivity of this reaction. For instance, the use of copper triflate has been shown to selectively produce the standard, non-bridged dihydropyrimidines from various substituted 2-hydroxybenzaldehydes. nih.govresearchgate.net

Synthesis of Curcumin (B1669340) Mimics Utilizing Trimethoxybenzaldehyde Scaffolds

Curcumin, a natural diarylheptanoid, is known for its wide range of biological activities, but its therapeutic application is hampered by poor bioavailability. uwb.edu.plistn.ac.id This has spurred the synthesis of a vast number of curcumin analogs or mimics, aiming to improve its pharmacological profile. uwb.edu.pl A common strategy involves modifying the central linker, the diketone moiety, or the aromatic rings. uwb.edu.pl

Trimethoxybenzaldehyde scaffolds are frequently employed in the synthesis of these mimics. nih.gov The synthesis of curcuminoids often involves a condensation reaction. For example, monoketone analogs can be synthesized by treating 3,4,5-trimethoxybenzaldehyde with acetone (B3395972) in the presence of a base like potassium hydroxide. nih.gov More complex mimics have been created through the aldol (B89426) reaction of intermediates like (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one with variously substituted aldehydes, demonstrating the modularity of this synthetic approach. morressier.comnih.govcabidigitallibrary.org

The general synthetic route often involves the condensation of a substituted benzaldehyde with a ketone, such as 2,4-pentanedione, in the presence of a catalyst system like boric anhydride (B1165640) and tributyl borate, followed by the addition of an amine like n-butylamine. nih.gov The resulting curcuminoid-BF₂ complex can then be hydrolyzed to yield the final 1,3-diketone product. nih.gov While this compound is not explicitly mentioned in these syntheses, its structural features make it a viable candidate for incorporation into novel curcumin mimics, potentially imparting unique electronic and hydrogen-bonding properties to the final molecule.

Formation of Schiff Bases and Metal Complexes from Related Benzaldehydes

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. These compounds, containing the azomethine (-C=N-) group, are versatile intermediates in organic synthesis and are widely studied as ligands for metal complexation. The hydroxyl group ortho to the aldehyde, as found in salicylaldehyde (B1680747) and its derivatives, plays a crucial role in the coordinating properties of the resulting Schiff bases.

Hydrazone Schiff base ligands, in particular, have been employed in the development of dinuclear catalysts. asianpubs.org The synthesis typically involves a straightforward condensation reaction in a suitable solvent like ethanol. The resulting Schiff base ligands, often featuring phenolic hydroxyl groups, are excellent chelating agents for a variety of metal ions. The coordination can involve the imine nitrogen and the phenolic oxygen, leading to the formation of stable metal complexes with diverse geometries and potential catalytic or biological activities.

Synthesis of Hydrazone Derivatives

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂, formed by the reaction of aldehydes or ketones with hydrazine (B178648). asianpubs.org They are valuable intermediates in organic synthesis and their derivatives have been investigated for a broad spectrum of biological activities. asianpubs.orgnih.gov

The synthesis of hydrazones from benzaldehydes is typically a straightforward condensation reaction. For instance, (E,E)-2-hydroxy-3-methoxybenzaldehyde azine was prepared by the condensation of 2-hydroxy-3-methoxybenzaldehyde (B140153) with hydrazine hydrochloride in refluxing ethanol. asianpubs.org Similarly, various hydrazide-hydrazones are synthesized by reacting a hydrazide (such as isonicotinic hydrazide) with an appropriate aldehyde (like 2,3- or 2,4-dihydroxybenzaldehyde). nih.govnih.gov These reactions are often carried out in solvents like methanol (B129727) or ethanol, sometimes with a catalytic amount of acid. nih.govnih.gov

Table 2: Examples of Hydrazone Synthesis from Substituted Benzaldehydes

| Aldehyde Reactant | Hydrazine/Hydrazide Reactant | Product Type | Reference |

|---|---|---|---|

| 2-Hydroxy-3-methoxybenzaldehyde | Hydrazine hydrochloride | Azine (a symmetrical hydrazone) | asianpubs.org |

| 2,3-Dihydroxybenzaldehyde | Isonicotinic hydrazide | Hydrazide-hydrazone | nih.gov |

| 2,4-Dihydroxybenzaldehyde | Nicotinic hydrazide | Hydrazide-hydrazone | nih.gov |

Synthetic Pathways for Coumarins and Lignans (B1203133) Employing Related Benzaldehydes

Coumarins: Coumarins (2H-1-benzopyran-2-ones) are a large class of naturally occurring and synthetic compounds with diverse pharmacological properties. nih.govmdpi.com The synthesis of coumarins often involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene (B1212753) group. nih.gov Several named reactions are employed for this purpose, including the Knoevenagel condensation, Perkin reaction, and Pechmann condensation. mdpi.com

The Knoevenagel condensation is a widely used method, involving the reaction of a salicylaldehyde with an active methylene compound like diethyl malonate or ethyl acetoacetate, typically in the presence of a weak base catalyst such as piperidine. mdpi.comkjscollege.com This method allows for the synthesis of a variety of 3-substituted coumarins. For example, 2-hydroxy-3-methoxybenzaldehyde has been used in reactions with carboxylic acids to generate coumarin (B35378) derivatives. nih.gov Various catalysts and reaction conditions, including microwave irradiation and the use of deep eutectic solvents, have been developed to improve the efficiency and environmental friendliness of these syntheses. nih.govkjscollege.com

Lignans: Lignans are a large group of natural products derived from the oxidative coupling of two phenylpropanoid units. nih.govmdpi.com Many possess complex stereochemistry and exhibit significant biological activities. nih.gov Synthetic strategies towards lignans are diverse and often rely on building blocks derived from substituted benzaldehydes. researchgate.net

For instance, the synthesis of an arylnaphthalene lignan (B3055560) was accomplished through the condensation of two molecules of a 3,4,5-trimethoxybenzyl methyl ketone, which itself was prepared from 3,4,5-trimethoxybenzaldehyde. researchgate.net Other strategies involve aldol reactions between lactones and trimethoxybenzaldehydes to build the core structure. nih.gov While direct synthesis from this compound is not prominently featured, its trimethoxy-substituted phenyl ring is a common structural motif in many lignan precursors, highlighting its potential as a starting material in this field. nih.govresearchgate.net

Reaction Mechanism and Regioselectivity Studies in Derivative Formation

The mechanism of the Biginelli reaction has been a subject of study, with several pathways proposed, including the iminium, enamine, and Knoevenagel routes. mdpi.comorganic-chemistry.org The currently accepted mechanism, proposed by Kappe, suggests that the reaction begins with the acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. illinois.edu This electrophilic intermediate then reacts with the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, affords the final dihydropyrimidine product. organic-chemistry.org

In the case of 2-hydroxybenzaldehyde derivatives, the standard mechanism is intercepted. nih.gov After the formation of the dihydropyrimidine ring (A), an intramolecular cyclization occurs. The ortho-hydroxyl group acts as a nucleophile, attacking the electron-deficient C6 position of the pyrimidine ring. nih.gov This step is often facilitated by the reaction catalyst and results in the formation of a new heterocyclic ring, leading to the oxygen-bridged tricyclic product (B). nih.govrsc.org

This outcome represents a significant case of regioselectivity, where the presence of the ortho-hydroxyl group completely alters the final product structure compared to reactions with meta- or para-hydroxybenzaldehydes. mdpi.com Theoretical studies using density functional theory (DFT) have been employed to understand the lack of reactivity or altered reaction pathways of certain substituted benzaldehydes in the Biginelli reaction. These studies have shown that the presence of an ortho-hydroxyl group can significantly increase the activation energy for the standard condensation pathway, thereby hindering the formation of the typical Biginelli adduct. mdpi.com The selectivity can be controlled by the choice of catalyst; for example, copper triflate has been shown to favor the formation of the non-bridged product A, preventing the subsequent intramolecular cyclization. nih.gov

Electrophilic Aromatic Substitution and Oxidation Reactions of Related Benzaldehydes

The reactivity of aromatic aldehydes like this compound is dictated by the electronic properties of their substituents. The aldehyde group (-CHO) is an electron-withdrawing group and, as such, deactivates the aromatic ring towards electrophilic attack, directing incoming electrophiles to the meta position. youtube.com Conversely, the hydroxyl (-OH) and methoxy (-OCH3) groups are electron-donating, activating the ring and directing electrophiles to the ortho and para positions. youtube.com The ultimate regioselectivity in a polysubstituted benzaldehyde is a complex interplay of these competing directive effects and steric hindrance.

A pertinent example of electrophilic aromatic substitution on a related compound is the bromination of vanillin (4-hydroxy-3-methoxybenzaldehyde). This reaction demonstrates how the activating hydroxyl and methoxy groups control the position of substitution, overriding the deactivating effect of the aldehyde group.

Table 1: Electrophilic Bromination of Vanillin mdma.ch

| Reactant | Reagent | Product | Yield |

|---|---|---|---|

| Vanillin | Bromine in glacial acetic acid | 5-Bromovanillin | 95% |

In this transformation, the bromine electrophile is directed to the position ortho to the strongly activating hydroxyl group and para to the methoxy group, resulting in a high yield of a single major product. mdma.ch

Oxidation reactions of hydroxybenzaldehydes can proceed via different pathways, including transformation of the aldehyde group or reactions involving the phenolic hydroxyl group. The choice of oxidizing agent and reaction conditions determines the final product. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize the aldehyde group. youtube.com The kinetic study of the oxidation of 4-hydroxybenzaldehyde (B117250) by potassium permanganate in an acidic medium revealed that the reaction is first order with respect to the oxidant. sphinxsai.com

Pulse radiolysis studies on 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) have provided detailed insights into its redox behavior. Reaction with hydroxyl radicals (•OH) primarily results in the formation of radical adducts, with oxidation being a minor process. researchgate.net However, reaction with the azide (B81097) radical (N3•) leads to the formation of phenoxyl radicals. researchgate.net

Table 2: Redox Reactions of o-Vanillin researchgate.net

| Reactant | Radical Species | Observation |

|---|---|---|

| o-Vanillin | Hydroxyl radical (•OH) | Primarily forms radical adducts. |

| o-Vanillin | Azide radical (N3•) | Produces phenoxyl radicals. |

| o-Vanillin | Hydrated electron (e-aq) | Reacts with a rate constant of 2×10¹⁰ dm³mol⁻¹s⁻¹. |

These findings indicate that the reaction pathway is highly dependent on the nature of the radical species involved. The studies on related compounds like vanillin and o-vanillin underscore the chemical diversity and reactivity of substituted benzaldehydes in fundamental organic transformations.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to reveal the structure of molecules. Different NMR techniques provide distinct and complementary information.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of 2-Hydroxy-3,4,6-trimethoxybenzaldehyde, distinct signals would be expected for the aldehydic proton, the aromatic proton, the hydroxyl proton, and the protons of the three methoxy (B1213986) groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The aldehydic proton would typically appear significantly downfield, while the aromatic proton's shift would be affected by the surrounding methoxy and hydroxyl groups. The hydroxyl proton signal can be broad and its position variable depending on the solvent and concentration. Each of the three methoxy groups would exhibit a singlet, with their chemical shifts varying slightly based on their position on the ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.5 - 10.5 | Singlet |

| Aromatic H (H-5) | 6.0 - 6.5 | Singlet |

| Hydroxyl OH | 5.0 - 7.0 | Broad Singlet |

| Methoxy H (C3-OCH₃) | 3.8 - 4.0 | Singlet |

| Methoxy H (C4-OCH₃) | 3.8 - 4.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, ten distinct signals would be anticipated, corresponding to each unique carbon atom. The carbonyl carbon of the aldehyde group would be observed at a characteristic downfield chemical shift. The aromatic carbons would appear in the aromatic region of the spectrum, with their specific shifts determined by the attached substituents (hydroxyl and methoxy groups). The carbons of the three methoxy groups would be found in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Aldehyde) | 190 - 200 |

| C-2 (C-OH) | 150 - 160 |

| C-4 (C-OCH₃) | 150 - 160 |

| C-6 (C-OCH₃) | 150 - 160 |

| C-3 (C-OCH₃) | 135 - 145 |

| C-1 | 110 - 120 |

| C-5 | 90 - 100 |

| C3-OCH₃ | 55 - 65 |

| C4-OCH₃ | 55 - 65 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Substituted Analogs

Fluorine-19 NMR (¹⁹F NMR) is a specialized technique used for compounds containing fluorine. For substituted analogs of this compound where a fluorine atom replaces another substituent, ¹⁹F NMR would be a critical tool for characterization. The ¹⁹F chemical shifts are highly sensitive to the electronic environment, providing valuable structural information. The coupling between fluorine and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) would further aid in the precise assignment of the molecular structure.

Two-Dimensional NMR Techniques (COSY, HSQC) for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in unambiguously assigning NMR signals and confirming the molecular structure. A COSY spectrum would reveal correlations between coupled protons, for instance, confirming the connectivity within the aromatic ring if more than one aromatic proton were present. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. For this compound, HSQC would link the aromatic proton signal to its corresponding carbon signal and the methoxy proton signals to their respective carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy measures the vibrations of atoms within a molecule and is used to identify functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The sharp, strong absorption band for the C=O stretch of the aldehyde would be expected in the range of 1650-1700 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methoxy groups would appear around 2850-3100 cm⁻¹. The C-O stretching vibrations of the methoxy and hydroxyl groups would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Predicted FT-IR Spectral Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Hydroxyl) | 3200 - 3600 | Broad stretch |

| C-H (Aromatic/Aliphatic) | 2850 - 3100 | Stretch |

| C=O (Aldehyde) | 1650 - 1700 | Strong, sharp stretch |

| C=C (Aromatic) | 1450 - 1600 | Stretch |

Raman Spectroscopy (FT-Raman)

Fourier-Transform (FT) Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to infrared (IR) spectroscopy. When applied to this compound, FT-Raman would reveal characteristic frequencies corresponding to the stretching and bending of its various functional groups.

Expected Raman Shifts for this compound This table is illustrative, based on characteristic vibrational frequencies for similar functional groups.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |

|---|---|---|

| C=O Stretch (Aldehyde) | 1650-1690 | Stretching of the carbonyl double bond. This is typically a strong, sharp peak. |

| Aromatic C=C Stretch | 1580-1620 | In-plane stretching vibrations of the benzene ring. |

| Aromatic Ring Breathing | 990-1010 | Symmetric radial expansion and contraction of the benzene ring. |

| C-O-C Stretch (Methoxy) | 1200-1275 | Asymmetric stretching of the ether linkage. |

| C-H Bend (Aromatic) | 1000-1300 | In-plane bending of the aromatic C-H bonds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is primarily used to identify and quantify compounds with conjugated systems, such as the aromatic ring in this compound. The presence of the hydroxyl, methoxy, and aldehyde groups as substituents on the benzene ring influences the energy of these electronic transitions and thus the wavelength of maximum absorption (λmax).

The UV-Vis spectrum of the closely related compound, o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde), shows distinct absorption bands that can be used to infer the behavior of the target molecule. nist.gov The spectrum is typically characterized by π → π* transitions, associated with the aromatic system, and n → π* transitions, involving the non-bonding electrons of the carbonyl oxygen.

UV-Vis Absorption Data for Related Benzaldehyde (B42025) Derivatives

| Compound | λmax (nm) | Solvent | Electronic Transition |

|---|---|---|---|

| o-Vanillin | ~255, ~320 | Not Specified | π → π |

| Isovanillin (B20041) | 286, 336 | Methanol (B129727) | π → π and n → π |

| 3,4,5-Trimethoxybenzaldehyde (B134019) | ~290 | Not Specified | π → π |

Based on these analogs, this compound is expected to exhibit strong absorption bands in the 250-350 nm range, corresponding to its substituted aromatic system.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₀H₁₂O₅), the monoisotopic mass is 212.068 g/mol . guidechem.com The mass spectrum would show a molecular ion peak (M⁺) at m/z 212. The fragmentation pattern is influenced by the functional groups present. Common fragmentation pathways for substituted benzaldehydes include the loss of a hydrogen radical (M-1), a methyl radical from a methoxy group (M-15), a formyl radical (M-29), or a methoxy radical (M-31). These fragmentation patterns provide a veritable fingerprint for identifying the molecule's structure.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Description of Loss |

|---|---|---|

| 212 | [C₁₀H₁₂O₅]⁺ | Molecular Ion (M⁺) |

| 211 | [C₁₀H₁₁O₅]⁺ | Loss of a hydrogen radical (-H) from the aldehyde or hydroxyl group. |

| 197 | [C₉H₉O₅]⁺ | Loss of a methyl radical (-CH₃) from one of the methoxy groups. |

| 183 | [C₉H₁₁O₄]⁺ | Loss of a formyl radical (-CHO) from the aldehyde group. |

| 181 | [C₉H₉O₄]⁺ | Loss of a methoxy radical (-OCH₃). |

X-ray Diffraction Studies for Molecular Structure Confirmation

While the crystal structure of this compound has not been reported, studies on closely related compounds, such as 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin), demonstrate the power of this method. nih.gov An XRD analysis of Isovanillin revealed that it crystallizes in a monoclinic system with the space group P2₁/c. nih.gov Such an analysis for this compound would confirm the substitution pattern on the benzene ring and reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which governs the crystal packing.

Crystallographic Data for 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.34 |

| b (Å) | 3.85 |

| c (Å) | 15.21 |

| β (°) | 106.5 |

| Volume (ų) | 692.4 |

This data provides a template for the type of detailed structural information that would be obtained from an XRD study of this compound, ultimately confirming its molecular structure with unparalleled precision.

Based on a comprehensive search of available scientific literature, detailed computational and quantum chemical investigations specifically for the compound “this compound” are not available. While extensive research employing these theoretical methods exists for structurally related benzaldehyde derivatives, such as other isomers of trimethoxybenzaldehyde or hydroxy-methoxybenzaldehyde, the specific data required to populate the requested article sections for this compound could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on the computational chemistry and quantum chemical investigations of “this compound” as per the provided outline. The creation of such an article would require dedicated theoretical studies to be performed on this specific molecule.

Computational Chemistry and Quantum Chemical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Enzyme and Receptor Binding Affinity Studies

While direct computational studies on the enzyme and receptor binding of 2-Hydroxy-3,4,6-trimethoxybenzaldehyde are not extensively documented, valuable insights can be drawn from research on its derivatives. A study involving a heterocyclic chalcone (B49325), synthesized from the closely related precursor 2-hydroxy-3,4,6-trimethoxyacetophenone, utilized molecular docking simulations to assess its binding affinity for several key proteins involved in inflammation and pain pathways. uece.br

The investigation focused on the enzymes Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and the Transient Receptor Potential A1 (TRPA1) channel. uece.br Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, often expressed as a binding energy score. The results indicated that the chalcone derivative demonstrated a notable affinity for these biological targets, suggesting that the core 2-hydroxy-trimethoxyphenyl structure may contribute favorably to binding interactions. Specifically, the simulations revealed a higher affinity for the COX-1 enzyme compared to COX-2. uece.br

| Target Protein | Binding Affinity Insight | Reference |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | Higher binding affinity observed in simulations. | uece.br |

| Cyclooxygenase-2 (COX-2) | Lower binding affinity compared to COX-1. | uece.br |

| TRPA1 Channel | Docking simulations indicated four distinct interactions. | uece.br |

Prediction of Binding Orientation and Activity

The prediction of binding orientation is a critical output of molecular docking simulations, revealing how a molecule fits into the active site of a protein and which specific interactions stabilize the complex. For the chalcone derived from a 2-Hydroxy-3,4,6-trimethoxy precursor, computational analysis detailed its binding mode with the TRPA1 channel and COX-1 enzyme. uece.br

The simulations showed that the chalcone formed four significant interactions within the binding pocket of the TRPA1 channel. uece.br In its interaction with the COX-1 enzyme, the molecule's orientation allowed for specific contacts with key amino acid residues, which is crucial for potential inhibitory activity. Such computational predictions are instrumental in structure-based drug design, allowing for the rational modification of a lead compound to enhance its binding affinity and, consequently, its biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activity or toxicity. nih.govlew.ro These models are built by analyzing a dataset of molecules with known activities and using machine learning or statistical methods to derive a mathematical equation that can predict the activity of new, untested compounds. nih.govsciepub.com

While specific QSAR or QSTR models focused solely on this compound are not detailed in the available literature, related research on a derived chalcone included predictions of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. uece.br The study found that the chalcone exhibited good pharmacokinetic properties, which is a key consideration in drug development. uece.br Generally, QSAR studies on similar phenolic compounds, such as hydroxybenzalacetones, have successfully used quantum-chemical parameters like the energy of the highest occupied molecular orbital (E(HOMO)) to build robust predictive models for antioxidant activity. nih.gov

Analysis of Solvent Effects and Intermolecular Interactions

The influence of solvents on chemical processes and properties is a critical area of study. Computational methods are employed to analyze solvent effects and the nature of intermolecular interactions, such as hydrogen bonding. These analyses are vital for understanding reaction mechanisms, solubility, and the stability of different molecular conformations.

For instance, studies on the structurally similar 3,4,5-trimethoxybenzaldehyde (B134019) have investigated its solubility in various organic solvents. researchgate.net Such research often employs models like the Kamlet-Taft linear solvation energy relationship to dissect the solvent effect into contributions from hydrogen bond acidity, basicity, and dipolarity/polarizability. In one analysis, the hydrogen bond donor capacity of the solvent was found to account for a significant portion (33.26%) of the total solvent effect, highlighting the importance of hydrogen bonding interactions. researchgate.net These principles are directly applicable to this compound, where the hydroxyl and methoxy (B1213986) groups can act as hydrogen bond donors and acceptors, respectively, strongly influencing its interactions with solvents.

Non-Linear Optical (NLO) Properties Determination

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational quantum chemistry is a key tool for predicting the NLO properties of molecules. These calculations can determine molecular polarizability and hyperpolarizability, which are measures of how the electron cloud of a molecule is distorted by an external electric field.

Research on derivatives of related compounds, such as 2-hydroxy-3-methoxybenzaldehyde (B140153), has utilized ab initio calculations to investigate their microscopic second-order NLO properties. ankara.edu.tr In one such study, the electric dipole moments (µ) and the first hyperpolarizabilities (β) were calculated to evaluate the NLO response. The results revealed that the compound possessed relatively good NLO properties, demonstrating the utility of computational methods in screening candidates for NLO applications. ankara.edu.tr Similar computational approaches could be applied to this compound to assess its potential as an NLO material.

Calculation of Thermodynamic Properties

Computational chemistry enables the calculation of various thermodynamic properties that are essential for understanding the stability and reactivity of molecules. Properties such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and ideal gas heat capacity (Cp,gas) can be predicted with a reasonable degree of accuracy.

| Property | Symbol | Value | Units | Reference |

|---|---|---|---|---|

| Enthalpy of formation (gas) | ΔfH°gas | -349.56 | kJ/mol | chemeo.com |

| Gibbs free energy of formation | ΔfG° | -272.99 | kJ/mol | chemeo.com |

| Enthalpy of fusion | ΔfusH° | 24.30 | kJ/mol | chemeo.com |

| Ideal gas heat capacity | Cp,gas | 210.51 | J/mol·K | chemeo.com |

Natural Occurrence and Biosynthetic Pathways

Isolation of 2-Hydroxy-3,4,6-trimethoxyphenyl Moiety Containing Flavonoids from Plant Sources (e.g., Uvaria welwitschii)

Chemical investigations into the roots of Uvaria welwitschii, a plant from the Annonaceae family, have led to the isolation of several novel flavonoids that feature the 2-hydroxy-3,4,6-trimethoxyphenyl group as their A-ring. A study on the chloroform (B151607) extract of the roots identified eight new compounds, named welwitschins A-H, all of which possess this distinct moiety. These compounds include both monomeric and dimeric flavonoids, highlighting the plant's ability to incorporate this building block into more complex structures.

The isolation of these compounds underscores the natural occurrence of the 2-hydroxy-3,4,6-trimethoxyphenyl scaffold. The specific flavonoids identified provide concrete examples of how this chemical entity is utilized by plants in the biosynthesis of secondary metabolites.

Table 1: Flavonoids with 2-Hydroxy-3,4,6-trimethoxyphenyl Moiety from Uvaria welwitschii

| Compound Name | Compound Type | Plant Source |

|---|---|---|

| Welwitschin A | Monomeric Flavonoid | Uvaria welwitschii (Roots) |

| Welwitschin B | Monomeric Flavonoid | Uvaria welwitschii (Roots) |

| Welwitschin C | Monomeric Flavonoid | Uvaria welwitschii (Roots) |

| Welwitschin D | Monomeric Flavonoid | Uvaria welwitschii (Roots) |

| Welwitschin E | Dimeric Flavonoid | Uvaria welwitschii (Roots) |

| Welwitschin F | Dimeric Flavonoid | Uvaria welwitschii (Roots) |

| Welwitschin G | Dimeric Flavonoid | Uvaria welwitschii (Roots) |

| Welwitschin H | Dimeric Flavonoid | Uvaria welwitschii (Roots) |

Isolation of 2-Hydroxy-3,4,6-trimethoxyacetophenone (a Chalcone (B49325) Precursor) from Croton anisodontus

A key precursor for the biosynthesis of flavonoids is a class of compounds known as acetophenones. These molecules serve as the starting point for the Claisen-Schmidt condensation reaction, which forms the characteristic chalcone backbone. Significantly, 2-hydroxy-3,4,6-trimethoxyacetophenone has been successfully isolated from the n-hexane extract of the stem bark of Croton anisodontus, a member of the Euphorbiaceae family. nih.govresearchgate.net

The isolation of this specific acetophenone (B1666503) from a natural source is a crucial piece of evidence supporting the biosynthetic pathway of flavonoids containing the 2-hydroxy-3,4,6-trimethoxyphenyl moiety. nih.gov This compound provides the exact A-ring structure found in the welwitschins and other related flavonoids. Its role as a direct precursor has been demonstrated in synthetic organic chemistry, where it is used to create chalcones through condensation with various aldehydes. nih.govuece.br The presence of this acetophenone in Croton anisodontus suggests that similar biosynthetic mechanisms are active in nature. researchgate.net

Identification of Related Benzaldehydes as Natural Compounds

While 2-Hydroxy-3,4,6-trimethoxybenzaldehyde itself is not documented as a widespread natural product, several structurally related trimethoxybenzaldehydes have been identified in various plant species. These compounds share the benzaldehyde (B42025) framework with different patterns of methoxy (B1213986) group substitution. Their existence in the plant kingdom demonstrates the prevalence of the enzymatic machinery required for the O-methylation of hydroxyl groups on a benzaldehyde core.

The identification of these related molecules suggests that the biosynthetic pathways leading to substituted benzaldehydes are common in plants. Variations in the position and number of methoxy groups likely arise from the substrate specificity of different O-methyltransferase (OMT) enzymes present in various species.

Table 2: Naturally Occurring Trimethoxybenzaldehyde Derivatives

| Compound Name | Plant Source(s) |

|---|---|

| 2,4,5-Trimethoxybenzaldehyde (B179766) (Asaraldehyde) | Alpinia flabellata, Mosla scabra |

| 2,4,6-Trimethoxybenzaldehyde (B41885) | Siphoneugena densiflora, Cassia grandis |

| 3,4,5-Trimethoxybenzaldehyde (B134019) | Used as an intermediate in the synthesis of pharmaceuticals; derived from natural precursors like vanillin (B372448). |

Proposed Biosynthetic Routes for Complex Natural Products Incorporating This Moiety

The biosynthesis of flavonoids and other complex natural products containing the 2-hydroxy-3,4,6-trimethoxyphenyl moiety is believed to follow the general phenylpropanoid pathway. This pathway is a fundamental route in plant secondary metabolism, responsible for producing a vast array of phenolic compounds.

The proposed biosynthetic sequence begins with the amino acid phenylalanine.

Phenylpropanoid Pathway : Phenylalanine is converted through a series of enzymatic steps into 4-coumaroyl-CoA.

Chalcone Synthesis : The enzyme chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction forms the basic C15 chalcone skeleton, which consists of two phenyl rings (A and B) connected by a three-carbon bridge. The A-ring is derived from the three malonyl-CoA units, while the B-ring and the three-carbon bridge originate from 4-coumaroyl-CoA.

Formation of the Specific Moiety : To form the 2-hydroxy-3,4,6-trimethoxyphenyl A-ring, modifications to the standard pathway are required. It is proposed that the A-ring precursor, likely after the initial cyclization to form the chalcone, undergoes a series of hydroxylation and subsequent O-methylation steps. Specific hydroxylase and O-methyltransferase (OMT) enzymes would be responsible for adding the hydroxyl group at the C2 position and methylating the hydroxyl groups at the C3, C4, and C6 positions. The isolation of 2-hydroxy-3,4,6-trimethoxyacetophenone from Croton anisodontus suggests that these modifications may occur at the acetophenone stage, prior to condensation into a chalcone.

Further Elaboration : Once the chalcone with the desired 2-hydroxy-3,4,6-trimethoxyphenyl A-ring is formed, it can be further modified by other enzymes, such as chalcone isomerase, to produce flavanones. These flavanones can then be converted into a wide variety of flavonoid classes, including the flavones and dimeric flavonoids found in Uvaria welwitschii.

This proposed pathway is supported by the isolation of both the precursor acetophenone and the final flavonoid products from different plant species.

Biological Activities and Molecular Mechanisms of Action

Anti-inflammatory Potential and Associated Mechanisms

Comprehensive searches of scientific databases yield no specific studies evaluating the anti-inflammatory potential of 2-Hydroxy-3,4,6-trimethoxybenzaldehyde. While various polyphenolic compounds and benzaldehyde (B42025) derivatives have been investigated for their anti-inflammatory effects, research targeting this exact molecule is absent.

Inhibition of Nitric Oxide (NO) Production

There are no available scientific studies that specifically investigate the effect of this compound on the production of nitric oxide (NO). Research on other hydroxy and methoxy (B1213986) substituted aromatic compounds has explored NO inhibition, but these findings cannot be directly attributed to this compound.

Modulation of Cellular Signaling Pathways (e.g., TLR4)

Specific research on the modulation of cellular signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway, by this compound has not been identified in the existing literature. The role of polyphenols in modulating TLR4 signaling is an area of active research, but studies have not been focused on this specific compound nih.gov.

Cyclooxygenase (COX) Enzyme Inhibition

There is no direct evidence or published research detailing the inhibitory effects of this compound on cyclooxygenase (COX) enzymes. Studies have been conducted on other trimethoxyphenyl derivatives, such as 2-(trimethoxyphenyl)-thiazoles, to assess their COX inhibition profiles, but this data is not applicable to the subject compound nih.govresearchgate.net.

Antinociceptive Activity

An extensive review of scientific literature did not yield any studies concerning the antinociceptive or analgesic properties of this compound.

Hypoglycemic Effects and Glucose Metabolism Modulation

Currently, there are no published research findings on the hypoglycemic effects of this compound or its potential role in modulating glucose metabolism. While other structurally related compounds, such as 2-hydroxy-4-methoxy benzoic acid, have been investigated for antidiabetic activity, similar research on this compound is not available researchgate.net.

Antimicrobial Activities

Antibacterial Activity

Specific studies on the antibacterial properties of this compound are not available. However, extensive research has been conducted on its close structural isomers, which have demonstrated notable antimicrobial effects.

2-Hydroxy-4-methoxybenzaldehyde (B30951) (HMB) , an isomer, has been identified as a significant antimicrobial agent. It is the main active component of the root bark essential oil of Periploca sepium. mdpi.com HMB has shown broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as fungi. mdpi.com One study detailed its efficacy against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentration (MIC) for S. aureus was found to be 1024 µg/ml. nih.govresearchgate.net The mechanism of action for HMB involves damaging the bacterial cell membrane, leading to the leakage of intracellular proteins and nucleic acids. nih.gov Furthermore, HMB was shown to eradicate approximately 80% of preformed MRSA biofilms. nih.govresearchgate.net

Another related isomer, 2,4,6-trimethoxybenzaldehyde (B41885) , has been evaluated for its antimicrobial properties. While it showed an indifferent effect against S. aureus in certain combination tests, it displayed significant anti-Candida activity, inhibiting both the growth and viability of Candida albicans at a concentration of 0.25 mg/mL. researchgate.netresearchgate.netsigmaaldrich.com

The antimicrobial activities of these related compounds suggest that the substituted benzaldehyde structure is a promising scaffold for developing new antimicrobial drugs.

Table 1: Antimicrobial Activity of 2-Hydroxy-4-methoxybenzaldehyde (HMB)

| Microorganism | Test | Result (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | MIC | 1024 | nih.gov |

| Staphylococcus aureus | MBC | 2048 | nih.gov |

| Agrobacterium tumefaciens | IC₅₀ | 99.09 | mdpi.com |

| Staphylococcus aureus | IC₅₀ | 84.12 | mdpi.com |

| Candida albicans | IC₅₀ | 99.99 | mdpi.com |

MIC: Minimum Inhibitory Concentration, MBC: Minimum Bactericidal Concentration, IC₅₀: Half maximal Inhibitory Concentration.

Table 2: Antifungal Activity of 2,4,6-Trimethoxybenzaldehyde| Microorganism | Test | Result (mg/mL) | Reference |

|---|---|---|---|

| Candida albicans | MIC | 0.25 | researchgate.netresearchgate.net |

MIC: Minimum Inhibitory Concentration, MFC: Minimum Fungicidal Concentration.

Antimycobacterial Activity

While direct studies on the antimycobacterial activity of this compound are not extensively detailed in the reviewed literature, research into structurally similar compounds provides insight into the potential of this chemical class. Specifically, novel phenanthridines synthesized from a related starting material, 6-bromo-2-Hydroxy-3-methoxybenzaldehyde, have been evaluated for their antibacterial properties. biocrick.com In a study focused on designing analogs of benzo[c]phenanthridine alkaloids, twelve derivatives demonstrated significant antibacterial activity against Mycobacterium vaccae, among other bacterial strains, with inhibitory concentrations in the single-digit micromolar range. biocrick.com This suggests that the substituted 2-hydroxy-methoxybenzaldehyde scaffold can be a valuable pharmacophore in the development of new antimycobacterial agents.

Antioxidant Activity and Mitigation of Oxidative Stress

Substituted hydroxybenzaldehydes are a class of compounds recognized for their antioxidant properties, which are closely linked to their chemical structure. researchgate.net The antioxidant capacity of phenolic compounds is related to the substitutions on the aromatic ring. researchgate.net Research into various isomers of trimethoxybenzaldehyde and related structures has demonstrated their potential to act as antioxidants and mitigate oxidative stress. For instance, 2,3,4-trimethoxybenzaldehyde has been a subject of biological research for its potential antioxidant properties. chemimpex.com

The modification of related compounds has been shown to enhance their antioxidant capabilities. In one study, a chitosan Schiff base (Cs-TMB) was synthesized by coupling 2,4,6-Trimethoxybenzaldehyde with chitosan. researchgate.net This new derivative exhibited significantly improved antioxidant activity compared to native chitosan, with ABTS•+ and DPPH radical scavenging activities of 69.67% and 39.65%, respectively. researchgate.net In contrast, native chitosan showed scavenging ratios of only 22.69% for ABTS•+ and 8.24% for DPPH. researchgate.net This highlights the contribution of the trimethoxybenzaldehyde moiety to the antioxidant potential of the resulting compound.

The table below summarizes the antioxidant activity of the Chitosan-Trimethoxybenzaldehyde Schiff base.

| Compound | ABTS•+ Scavenging Activity (%) | DPPH Scavenging Activity (%) |

| Chitosan Schiff base (Cs-TMB) | 69.67 ± 3.48 | 39.65 ± 1.98 |

| Native Chitosan | 22.69 ± 1.13 | 8.24 ± 0.41 |

Data sourced from a study on a functionalized chitosan produced with 2,4,6-Trimethoxybenzaldehyde. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, providing a basis for the design of more potent and selective molecules. researchgate.net For hydroxybenzaldehyde derivatives, including this compound, SAR studies have explored the effects of substituent placement and the impact of more complex structural modifications.

The biological activity of trimethoxybenzaldehyde isomers is significantly influenced by the specific positioning of the methoxy groups on the benzene (B151609) ring. A study comparing the anti-Candida activity of four structural isomers of trimethoxybenzaldehyde revealed varying degrees of efficacy. researchgate.net While all tested compounds inhibited the growth of Candida albicans, their effectiveness in preventing adhesion and biofilm formation differed. researchgate.net For example, 3,4,5-trimethoxybenzaldehyde (B134019) and 2,4,6-trimethoxybenzaldehyde were found to significantly inhibit biofilm development, whereas 2,3,4-trimethoxybenzaldehyde had a less considerable effect on the adhesion of yeast-phase cells. researchgate.net This demonstrates that the spatial arrangement of the methoxy substituents is a critical determinant of antifungal activity.

The nature of the substituents also plays a pivotal role. The phenolic hydroxyl group is often key to the biological activity of natural products. nih.gov Studies on coumarin (B35378) derivatives have shown that the presence of a phenolic hydroxyl group can positively impact antiradical and antineoplastic potentials, while its replacement with less hydrophilic moieties (like an ether group) can enhance antimicrobial activity by increasing the compound's lipophilicity and ability to permeate microbial cell membranes. nih.gov

Furthermore, the electronic properties of substituents can alter intramolecular interactions and, consequently, biological properties. In a study of N-acylhydrazones derived from substituted salicylaldehydes, the presence of an electron-withdrawing nitro group, compared to an electron-donating methyl group, strengthened an intramolecular hydrogen bond involving the phenolic hydroxyl group. beilstein-journals.org This change also significantly affected the acidity of the phenol, which has implications for the compound's behavior under physiological conditions. beilstein-journals.org

Structural manipulations, such as the introduction of heterocyclic rings and olefinic moieties, are common strategies to enhance the biological activity of a core scaffold. uece.br Research on derivatives of 2-hydroxy-3,4,6-trimethoxyacetophenone, a closely related compound, illustrates this approach.

A heterocyclic chalcone (B49325), (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one, was synthesized via a Claisen-Schmidt condensation reaction. uece.br This molecule incorporates both an olefinic moiety (the enone bridge) and a heterocyclic thiophene (B33073) ring. uece.br The resulting chalcone demonstrated antinociceptive, anti-inflammatory, and hypoglycemic effects in zebrafish models, indicating that these structural additions conferred significant biological activities. uece.br

In another example, new 2-arylmethylidenthiazolo[3,2-a]pyrimidine derivatives were synthesized from 2-hydroxy- and 3-methoxy-substituted benzylidene fragments. mdpi.com This process involves the creation of a complex heterocyclic system attached to the original phenyl ring. The study found that these derivatives exhibited cytotoxic activity against various tumor cells, with one derivative containing a 3-nitrophenyl substituent showing high efficacy against cervical adenocarcinoma (M-HeLa) cells and low cytotoxicity against normal liver cells. mdpi.com This highlights how the addition of heterocyclic structures can lead to potent and selective anticancer activity.

The transfer of an active chemical moiety from one molecule to another is another method of structural manipulation to enhance bioactivity. mdpi.comresearchgate.net For example, the 2-(hydroxymethoxy)vinyl (HMV) moiety has been identified as a functional group that can be transferred to other compounds to improve their biological profiles. mdpi.comresearchgate.net

The table below summarizes examples of structural manipulations and their resulting biological activities.

| Parent Scaffold | Structural Manipulation | Resulting Compound Class | Observed Biological Activity |

| 2-hydroxy-3,4,6-trimethoxyacetophenone | Addition of thiophene ring and an olefinic linker | Heterocyclic Chalcone | Antinociceptive, Anti-inflammatory, Hypoglycemic uece.br |

| 2-hydroxy-3-methoxybenzylidene | Fusion with thiazolopyrimidine core | Thiazolo[3,2-a]pyrimidine derivative | Cytotoxic activity against tumor cells mdpi.com |

Future Research Directions and Potential Academic Applications

Design and Synthesis of Novel Analogs for Targeted Biological Activities

The core structure of 2-Hydroxy-3,4,6-trimethoxybenzaldehyde is a promising starting point for the design and synthesis of new biologically active molecules. Drawing inspiration from related compounds, future research could focus on creating analogs with enhanced or novel therapeutic properties. For instance, various trimethoxyphenyl-based compounds have demonstrated potential as anticancer agents by inhibiting tubulin polymerization. nih.gov Similarly, other hydroxy- and methoxy-substituted benzaldehyde (B42025) derivatives have been explored for their antimicrobial and anti-inflammatory activities. nih.govresearchgate.net

Synthetic strategies could involve modifications at several key positions:

The Aldehyde Group: Conversion of the aldehyde to other functional groups such as imines (Schiff bases), oximes, or hydrazones can lead to compounds with a wide range of biological activities. mdpi.comresearchgate.net

The Hydroxyl Group: Alkylation or acylation of the hydroxyl group could modify the compound's solubility and ability to interact with biological targets.

The Aromatic Ring: Introduction of additional substituents on the benzene (B151609) ring could further modulate the electronic properties and steric profile of the molecule, potentially leading to increased target specificity. acs.orgnih.gov

| Modification Site | Potential Reaction | Resulting Functional Group | Targeted Biological Activity | Rationale Based on Related Compounds |

|---|---|---|---|---|

| Aldehyde Group | Condensation with primary amines | Schiff Base (Imine) | Antimicrobial, Anticancer | Schiff bases of substituted benzaldehydes show diverse bioactivities. researchgate.net |

| Aldehyde Group | Condensation with hydrazines | Hydrazone | Anticancer, Anti-inflammatory | Hydrazone derivatives are known pharmacophores. |

| Hydroxyl Group | Williamson Ether Synthesis | Ether | Modulated Bioavailability | Altering polarity can affect cell membrane permeability. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenation, Nitration, etc. | Enhanced Potency/Selectivity | Adding substituents can fine-tune interactions with molecular targets. acs.org |

Further Elucidation of Molecular Targets and Biochemical Pathways

A crucial area of future research will be to identify the specific molecular targets and biochemical pathways through which this compound and its novel analogs exert their biological effects. Based on studies of structurally similar molecules, several pathways warrant investigation.

For example, novel trimethoxyphenyl analogs have been shown to induce cell cycle disturbance at the G2/M phase and promote apoptosis by modulating levels of proteins like Bcl-2 and Bax in cancer cell lines. nih.gov Therefore, future studies could investigate whether analogs of this compound can similarly affect the cell cycle machinery or apoptotic pathways.

Furthermore, compounds with related structures have been shown to possess anti-inflammatory properties. chemimpex.com This suggests that new derivatives could be screened for their ability to modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or mitogen-activated protein kinases (MAPKs). The antifungal activity of isomers like 2-hydroxy-4-methoxybenzaldehyde (B30951) has been linked to the disruption of cell membranes and inhibition of mycotoxin biosynthesis, suggesting another avenue for mechanistic studies. nih.gov

| Potential Biological Effect | Potential Molecular Target | Biochemical Pathway | Rationale from Similar Compounds |

|---|---|---|---|

| Anticancer | β-Tubulin | Microtubule Polymerization Dynamics | Trimethoxyphenyl derivatives are known tubulin polymerization inhibitors. nih.gov |

| Anticancer | Bcl-2 family proteins | Intrinsic Apoptosis Pathway | Modulation of apoptotic proteins observed with related compounds. nih.gov |

| Anti-inflammatory | COX-1/COX-2 | Prostaglandin Synthesis | Many phenolic compounds exhibit anti-inflammatory activity. chemimpex.com |

| Antifungal | Fungal Cell Membrane | Membrane Integrity and Permeability | Isomers have been shown to disrupt fungal cell membranes. nih.gov |

Exploration in Advanced Materials Science and Chemical Probe Development

The functional groups of this compound make it an attractive candidate for applications in materials science and as a scaffold for chemical probes. The aldehyde group is particularly useful for covalent modification and incorporation into larger structures.

In materials science, benzaldehyde-functionalized molecules have been used to create advanced materials such as functionalized ionic liquids and polymer vesicles. researchgate.netacs.orgresearchgate.net The aldehyde can be used as a reactive handle to cross-link polymers or to attach the molecule to surfaces, thereby modifying their chemical and physical properties. Future research could explore the use of this compound in the development of novel polymers, hydrogels, or coatings.

In the realm of chemical biology, this compound could serve as a precursor for the development of chemical probes. For instance, its isomer, 2,4,6-trimethoxybenzaldehyde (B41885), has been utilized in the synthesis of fluorescent probes for imaging RNA in living cells. sigmaaldrich.com The intrinsic properties of the this compound scaffold could be harnessed to develop probes for detecting specific biomolecules or for monitoring cellular processes. The hydroxyl and methoxy (B1213986) groups can be further functionalized with fluorophores, affinity tags, or photo-cross-linking groups to create sophisticated tools for chemical biology research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.